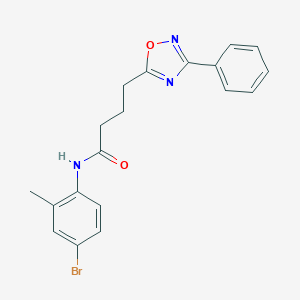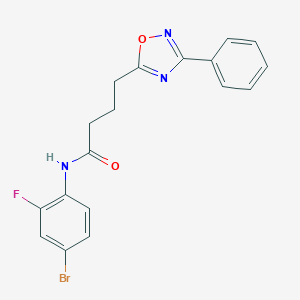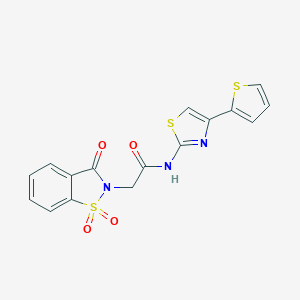![molecular formula C17H21NO3S B277265 4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine](/img/structure/B277265.png)
4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine, also known as NS8880, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology and neuroscience. In
Mecanismo De Acción
4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine acts as a selective blocker of the voltage-gated potassium channel Kv7.2/7.3, which is involved in the regulation of neuronal excitability. By blocking this channel, 4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine can modulate the firing properties of neurons and reduce their excitability. This mechanism of action has been shown to be responsible for the neuroprotective effects of 4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine, as well as its ability to reduce pain and inflammation.
Biochemical and Physiological Effects:
4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine has been found to have various biochemical and physiological effects, including reducing the excitability of neurons, reducing pain and inflammation, and protecting against neurodegeneration. In addition, 4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine has been shown to have anti-convulsant effects, making it a potential therapeutic agent for epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine has several advantages for use in lab experiments, including its potency and selectivity for the Kv7.2/7.3 channel, its ability to reduce neuronal excitability, and its neuroprotective effects. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are several future directions for research on 4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine, including:
1. Further investigation of its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Exploration of its effects on other ion channels and neuronal signaling pathways.
3. Development of new analogs and derivatives of 4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine with improved potency and selectivity.
4. Investigation of its potential as a therapeutic agent for epilepsy.
5. Development of new administration methods and dosing regimens to improve its safety and efficacy.
Conclusion:
4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine is a valuable tool for scientific research, with potential applications in pharmacology and neuroscience. Its potent and selective effects on the Kv7.2/7.3 channel make it a valuable tool for studying neuronal excitability and neurodegeneration. While there are limitations to its use, further research on 4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine could lead to the development of new therapeutic agents for a variety of neurological disorders.
Métodos De Síntesis
4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine can be synthesized using a multi-step process that involves the reaction of 2-naphthylsulfonyl chloride with 1-methylpiperazine to form 1-methyl-2-(2-naphthylsulfonyl)piperazine. This intermediate is then reacted with ethylene oxide to produce 4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine. The purity and yield of the final product can be optimized by using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine has been studied for its potential applications in various scientific research areas, including pharmacology and neuroscience. This compound has been found to have potent and selective effects on certain ion channels, making it a valuable tool for studying the function of these channels in vitro and in vivo. 4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine |
|---|---|
Fórmula molecular |
C17H21NO3S |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
4-(1-naphthalen-2-ylsulfonylpropan-2-yl)morpholine |
InChI |
InChI=1S/C17H21NO3S/c1-14(18-8-10-21-11-9-18)13-22(19,20)17-7-6-15-4-2-3-5-16(15)12-17/h2-7,12,14H,8-11,13H2,1H3 |
Clave InChI |
DYFSYWOGUXITJO-UHFFFAOYSA-N |
SMILES |
CC(CS(=O)(=O)C1=CC2=CC=CC=C2C=C1)N3CCOCC3 |
SMILES canónico |
CC(CS(=O)(=O)C1=CC2=CC=CC=C2C=C1)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277182.png)
![4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B277183.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277184.png)





![N-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277194.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B277195.png)
![N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277201.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277205.png)
![N-{4-[butyl(methyl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277208.png)
![N-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B277209.png)